molecular formula C12H18N2O2 B13257275 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid CAS No. 1522692-31-4

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid

Cat. No.: B13257275
CAS No.: 1522692-31-4
M. Wt: 222.28 g/mol
InChI Key: YQUXGVMUGPHWLG-UHFFFAOYSA-N
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Description

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an imidazo[1,2-a]pyridine ring system, which is fused with a carboxylic acid group and a tert-butyl substituent. This compound has garnered interest due to its potential biological activities and its role as a building block in organic synthesis .

Preparation Methods

The synthesis of 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-Butyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

CAS No.

1522692-31-4

Molecular Formula

C12H18N2O2

Molecular Weight

222.28 g/mol

IUPAC Name

2-tert-butyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)10-9(11(15)16)14-7-5-4-6-8(14)13-10/h4-7H2,1-3H3,(H,15,16)

InChI Key

YQUXGVMUGPHWLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N2CCCCC2=N1)C(=O)O

Origin of Product

United States

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